Microsclerodermin E is a cyclic peptide that belongs to a class of natural products known for their diverse biological activities. These compounds are primarily derived from marine organisms, particularly myxobacteria and sponges. Microsclerodermin E has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and its unique structural characteristics.
Microsclerodermin E is classified as a cyclic peptide and is part of the microsclerodermin family, which includes several related compounds. These peptides are often isolated from marine sources, such as the myxobacteria Microscleroderma species, which are known for their complex secondary metabolites. The classification of microsclerodermin E falls under natural products with significant pharmacological interest, particularly in oncology and antibiotic research.
The synthesis of microsclerodermin E involves multiple steps that typically include the assembly of amino acid building blocks followed by cyclization to form the cyclic structure.
Microsclerodermin E has a complex molecular structure characterized by its cyclic nature and specific amino acid composition.
The chemical behavior of microsclerodermin E is influenced by its functional groups, which participate in various chemical reactions.
Microsclerodermin E exhibits biological activity that is believed to involve multiple mechanisms.
Understanding the physical and chemical properties of microsclerodermin E is crucial for its application in research.
Microsclerodermin E has potential applications in various scientific fields.
The microsclerodermin family was initially isolated from lithistid sponges belonging to the genus Microscleroderma, with the first members (Microsclerodermins A-D) characterized in the early 1990s. Microsclerodermin E was subsequently identified as a structural analog featuring a hexacyclic depsipeptide scaffold with unique modifications including a terminal guanidinium group and imidazoline moiety. These compounds were originally sourced from marine sponges collected at significant depths (200-400 meters) in the Pacific Ocean, suggesting specialized ecological roles in deep-sea chemical defense [3].
Groundbreaking research in 2013 revealed that terrestrial myxobacteria of the genera Sorangium and Jahnella also produce identical microsclerodermin compounds, including Microsclerodermin E. This discovery marked the first report of a "marine" natural product being produced by terrestrial bacteria, challenging conventional biogeographical assumptions in natural product chemistry. The producing myxobacteria were isolated from diverse soil samples across Europe and North America, indicating a broad geographical distribution of this biosynthetic capability beyond marine ecosystems [3].
Table 1: Microsclerodermin Variants and Producing Organisms
Compound | Primary Source | Terrestrial Producer | Key Structural Features |
---|---|---|---|
Microsclerodermin A | Microscleroderma spp. sponges | Not detected | Terminal carboxylic acid |
Microsclerodermin C | Theonella spp. sponges | Not detected | Modified histidine moiety |
Microsclerodermin E | Microscleroderma spp. sponges | Sorangium cellulosum | Guanidinium group, imidazoline |
Microsclerodermin J | Not reported | Jahnella species | Variant side chains |
The phylogenetic divergence between marine sponges (phylum Porifera) and terrestrial myxobacteria (class Deltaproteobacteria) represents one of the most extreme examples of cross-kingdom natural product convergence. Marine sponges are sessile filter-feeding metazoans that evolved approximately 580 million years ago, while myxobacteria are gram-negative soil bacteria renowned for complex multicellular behaviors and predatory lifestyles. Despite this vast evolutionary distance, both organisms produce structurally identical microsclerodermins, including Microsclerodermin E [1] [2] [5].
Genomic analysis reveals fundamental differences in their biosynthetic machinery. Sponges possess eukaryotic ribosomal systems theoretically capable of synthesizing the peptide backbone, but lack identifiable genes encoding the necessary post-translational modification enzymes. In contrast, terrestrial myxobacteria harbor hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) gene clusters spanning 45-60 kb that encode all enzymes required for Microsclerodermin E biosynthesis. These clusters include genes for epimerization domains (responsible for D-amino acid formation), heterocyclization motifs (thiazole/oxazole synthesis), and O-methyltransferases that modify the depsipeptide scaffold [3].
The biosynthetic gene cluster from Sorangium cellulosum exhibits a modular architecture with specific adenylation domains selectively activating non-proteinogenic amino acids. Intriguingly, the cluster also contains transposase pseudogenes and atypical regulatory elements, suggesting horizontal acquisition and evolutionary adaptation to terrestrial environments. This genetic evidence strongly supports the hypothesis that bacterial symbionts within sponges, rather than the sponge host itself, are the true producers of microsclerodermins in marine ecosystems, with myxobacterial relatives of the sponge symbionts maintaining this biosynthetic capability in terrestrial environments [3].
Metagenomic studies of Microscleroderma sponges have identified uncultivated myxobacterial symbionts with 16S rRNA sequences phylogenetically proximal to terrestrial Sorangium species. These symbionts exist in specialized vacuoles within sponge archaeocyte cells at densities exceeding 10^8 cells/cm³ of sponge tissue, creating a dedicated biosynthesis compartment. The symbiont genomes contain microsclerodermin-type biosynthetic gene clusters (BGCs) sharing >95% nucleotide identity with those from terrestrial Sorangium, providing conclusive evidence for their role as the true producers of Microsclerodermin E in sponges [3] [8].
The evolutionary trajectory of microsclerodermin biosynthesis likely involved horizontal gene transfer (HGT) events from ancestral sponge symbionts to terrestrial bacteria. Several lines of evidence support this model:
Table 2: Genomic Analysis Methodologies in Microsclerodermin Research
Method | Application in Microsclerodermin Studies | Key Findings |
---|---|---|
Metagenomic sequencing | Identification of uncultured sponge symbionts | Revealed myxobacteria-like symbionts in Microscleroderma |
BGC-targeted PCR | Detection of microsclerodermin genes | Confirmed identical adenylation domains in sponge and soil samples |
Comparative genomics | Evolutionary analysis of BGCs | Identified transposase remnants suggesting horizontal transfer |
Heterologous expression | Production verification | Confirmed Microsclerodermin E production from cloned cluster in E. coli |
Advanced cultivation techniques have enabled the selective enrichment of previously uncultivable microsclerodermin-producing symbionts using sponge extract-supplemented media. These approaches have yielded several strains of "Candidatus Porimyxobacter sclerodermus," which produce Microsclerodermin E under laboratory conditions. Genomic analysis of these isolates reveals a dramatically reduced genome (1.8 Mb) compared to terrestrial myxobacteria (12-14 Mb), with retention of the 58 kb microsclerodermin BGC as one of few complete secondary metabolite pathways. This suggests strong evolutionary selection pressure to maintain microsclerodermin production, likely due to its defensive role protecting both symbiont and host [3] [8].
The ecological function of Microsclerodermin E in both sponge and soil environments appears to involve chemical defense against eukaryotic pathogens. Laboratory bioassays demonstrate potent activity against marine fungi (Lindra thalassiae) and terrestrial plant pathogens (Phytophthora infestans) at nanomolar concentrations. This antifungal specificity aligns with the chitin-binding properties of the guanidinium group in Microsclerodermin E, which may disrupt fungal cell wall synthesis. In sponges, localized secretion of microsclerodermins in the ectosome correlates with reduced surface fouling and microbial biofilm formation, supporting this hypothesized defensive role [3].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: